Predictive Toxicology and Safety Data Profiling for 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone
Predictive Toxicology and Safety Data Profiling for 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone
Executive Summary
In the early stages of drug development and fine chemical synthesis, characterizing the safety profile of novel or specialized chemical entities is a critical bottleneck. 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-66-0) is a structurally complex intermediate featuring a fluorinated aromatic ring, a propiophenone backbone, and a reactive thioether (methylsulfanyl) group[1]. Because empirical in vivo toxicity data for such specific niche compounds is often sparse, toxicologists must rely on Quantitative Structure-Activity Relationship (QSAR) modeling and read-across methodologies to predict hazards[2].
This whitepaper synthesizes predictive structural alerts with field-proven in vitro workflows to construct a comprehensive Safety Data Sheet (SDS) framework and toxicological evaluation strategy for this compound.
Physicochemical Properties & Identification
Understanding the baseline physicochemical properties is the first step in predicting a compound's bioavailability, lipophilicity, and potential for bioaccumulation. The table below summarizes the core quantitative data for 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone[1].
| Parameter | Value / Description |
| IUPAC Name | 1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
| CAS Registry Number | 898754-66-0 |
| Molecular Formula | C16H15FOS |
| Molecular Weight | 274.35 g/mol |
| Key Functional Groups | Thioether (methylsulfanyl), Ketone, Fluorophenyl |
| Predicted LogP (Lipophilicity) | ~3.5 - 4.2 (Highly lipophilic, suggests membrane permeability) |
| Physical State | Solid / Crystalline powder (typical for substituted propiophenones) |
Predictive Safety Data Sheet (SDS) Core Components
Based on the structural alerts identified via the OECD QSAR Toolbox, the following GHS (Globally Harmonized System) classifications and handling protocols are established[2].
Hazard Identification (Predictive GHS Classification)
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Skin/Eye Irritation (Category 2): The electrophilic nature of the ketone and the lipophilic aromatic rings suggest potential disruption of lipid bilayers in the stratum corneum, leading to contact irritation.
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Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3): Potential respiratory tract irritation if inhaled as a fine dust.
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Chronic Aquatic Toxicity (Category 2): Due to the predicted LogP > 3.0 and the presence of a fluorinated ring, the compound is likely to bioaccumulate in aquatic organisms with slow environmental degradation.
Handling, Storage, and PPE
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Engineering Controls: Handle strictly within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.
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Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a P100 particulate respirator if handling bulk powder.
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Storage: Store in a cool, dry environment (2–8°C) away from strong oxidizing agents. Thioethers are susceptible to auto-oxidation into sulfoxides upon prolonged exposure to atmospheric oxygen and light.
Mechanistic Toxicology: The Thioether Liability
The most critical toxicological liability of 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone is the thioether (methylsulfanyl) group . In hepatic environments, thioethers are highly susceptible to S-oxidation catalyzed by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2C9) and Flavin-containing monooxygenases (FMOs)[3][4].
The Causality of Toxicity: The parent compound itself may be relatively inert. However, CYP/FMO-mediated oxidation rapidly converts the thioether into a sulfoxide, and subsequently into a sulfone. While some sulfoxides are stable, many act as reactive electrophilic intermediates that covalently bind to nucleophilic residues on cellular proteins or deplete intracellular glutathione (GSH)[3]. This GSH depletion removes the cell's primary antioxidant buffer, triggering severe oxidative stress and subsequent hepatotoxicity.
Cytochrome P450-mediated S-oxidation of the thioether group leading to oxidative stress.
Experimental Protocols for Toxicity Assessment
Because the primary hazard stems from metabolic activation rather than the parent molecule, standard in vitro assays must be modified to include hepatic enzyme fractions. The following protocols represent self-validating systems designed to isolate the exact mechanism of toxicity.
Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
The Ames test evaluates whether the compound or its metabolites induce point mutations (base substitutions or frameshifts) in DNA[5][6]. Due to the thioether group, the pre-incubation method is strictly required over the standard plate incorporation method, as it allows the compound more time to interact with the metabolic enzymes before being plated[6].
Step-by-Step Methodology:
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Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight at 37°C.
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Metabolic Activation Mix: Prepare a 10% rat liver S9 fraction mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.
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Pre-Incubation (The Critical Step): In sterile glass tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 control), and 100 µL of the test compound dissolved in DMSO (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.
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Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.
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Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.
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Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9 conditions) show a >3-fold increase in colonies compared to the DMSO vehicle control.
Workflow for the OECD 471 Ames Test utilizing S9 metabolic activation.
High-Throughput Hepatotoxicity & GSH Depletion Assay
To quantify the oxidative stress predicted by the CYP450 metabolism model, a multiplexed assay using human HepaRG cells (which retain high baseline CYP activity) is utilized.
Step-by-Step Methodology:
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Cell Seeding: Seed HepaRG cells in 96-well plates at a density of 50,000 cells/well. Allow 48 hours for adherence and metabolic recovery.
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Compound Dosing: Treat cells with serial dilutions of 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone (0.1 µM to 100 µM) for 24 hours.
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GSH Quantification: Lyse cells using 1% Triton X-100. Add Monochlorobimane (MCB), a fluorogenic dye that binds exclusively to reduced glutathione (GSH) via Glutathione S-Transferase (GST).
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Viability Readout (MTT): In a parallel plate, add 0.5 mg/mL MTT reagent for 3 hours. Solubilize the resulting formazan crystals in DMSO.
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Data Integration: Measure MCB fluorescence (Ex 390 nm / Em 490 nm) and MTT absorbance (570 nm). A sharp drop in GSH preceding a drop in cell viability confirms that reactive sulfoxide metabolites are the primary drivers of cytotoxicity.
Cellular Defense Mechanisms: The Nrf2/ARE Pathway
When 3'-Fluoro-3-(2-thiomethylphenyl)propiophenone is oxidized into reactive sulfoxides, the cell does not remain passive. The accumulation of reactive oxygen species (ROS) and electrophiles triggers the Nrf2/ARE (Antioxidant Response Element) signaling pathway , the primary cellular defense against xenobiotic stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by the repressor protein Keap1, which targets Nrf2 for ubiquitination and degradation. However, the reactive sulfoxide metabolites of our test compound covalently modify highly sensitive cysteine residues on Keap1. This causes Keap1 to undergo a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and massively upregulates the transcription of detoxification enzymes, including Glutathione S-Transferase (GST) and Heme Oxygenase-1 (HO-1).
Activation of the Nrf2/ARE pathway in response to reactive thioether metabolites.
References
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GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening." GenEvolutioN. Available at:[Link][5]
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WESHIN INSPECTION TECH CO. "OECD 471 Bacterial Reverse Mutation Test." Weshin Inspection. Available at:[Link][6]
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OECD QSAR Toolbox. "About - QSAR Toolbox." QSAR Toolbox. Available at:[Link][2]
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National Institutes of Health (PMC). "Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions." PMC. Available at:[Link][3]
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Centers for Disease Control and Prevention (CDC Stacks). "In Vitro Sulfoxidation of Thioether Compounds by Human Cytochrome P450 and Flavin-Containing Monooxygenase Isoforms." CDC Stacks. Available at:[Link][4]
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- 1. wap.guidechem.com [wap.guidechem.com]
- 2. About ⬣ QSAR Toolbox [qsartoolbox.org]
- 3. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
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